

Potential off-target effects of (R)-MK-5046

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Compound of Interest

Compound Name: (R)-MK-5046

Cat. No.: B15569599

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Technical Support Center: (R)-MK-5046

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-MK-5046**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a transient increase in blood pressure and heart rate in our animal models after administering **(R)-MK-5046**. Is this an expected on-target effect or a potential off-target liability?

A1: Transient increases in blood pressure and heart rate are documented on-target effects of **(R)-MK-5046**, mediated through its agonism of the bombesin receptor subtype-3 (BRS-3).^{[1][2][3]} These cardiovascular effects are typically modest and have been observed to desensitize with continued dosing in preclinical models.^{[1][2]} In a phase I clinical trial, single doses of MK-5046 also caused a transient increase in blood pressure.^{[4][5]} The proposed mechanism involves the activation of the sympathetic nervous system.^[3] While this is an expected on-target effect, it is a critical parameter to monitor in your experiments. If the observed cardiovascular changes are more pronounced or persistent than reported in the literature, consider the experimental troubleshooting guide below.

Q2: Our in-vitro assays suggest potential activity at non-BRS-3 targets. What are the known off-target interactions of **(R)-MK-5046**?

A2: **(R)-MK-5046** is characterized as a potent and selective BRS-3 agonist.[6][7] Compared to earlier compounds in its class, MK-5046 has an improved off-target profile, notably with diminished binding to the hERG potassium channel.[6] However, one study has reported that MK-5046 can inhibit the diltiazem (DLZ) site of the rabbit calcium ion channel with an IC50 of 1.9 μ M.[8] If your experiments suggest other off-target activities, it is crucial to conduct further selectivity profiling against a broad panel of receptors and enzymes to characterize these interactions.

Q3: We have observed unexpected behavioral changes in our animal models, such as jitteriness and altered thermal sensations. Are these known effects of **(R)-MK-5046**?

A3: Yes, these are known effects that have been reported. In a clinical study, participants reported feeling hot, cold, and/or jittery.[4][5] Additionally, modest and transient increases in body temperature have been observed in animal models.[1][2] These effects are considered to be on-target and related to the role of BRS-3 in regulating energy homeostasis and metabolic rate.[1][6]

Q4: We have unexpectedly observed penile erections in our male animal models. Is this a documented effect of **(R)-MK-5046**?

A4: Yes, the occurrence of erections is a documented, unanticipated on-target effect of **(R)-MK-5046** observed in a phase I clinical study.[2][4][5] This finding suggests a potential role for BRS-3 in reproductive physiology.[2][4][5]

Troubleshooting Guides

Issue: Greater than expected or persistent cardiovascular effects (blood pressure and heart rate).

Possible Causes & Troubleshooting Steps:

- Dose and Formulation:
 - Verify Dose Calculation: Double-check all calculations for dose preparation.
 - Formulation Issues: Ensure the compound is fully solubilized and stable in the vehicle used for administration. Poor formulation can lead to inconsistent exposure.

- Route of Administration: The route of administration can significantly impact the pharmacokinetic profile. Ensure it is consistent with your experimental design and published literature.
- Animal Model:
 - Species/Strain Differences: The magnitude of cardiovascular effects can vary between different species and strains of laboratory animals.
 - Animal Health Status: Underlying health conditions in the animals can influence their response to the compound. Ensure all animals are healthy before starting the experiment.
- Experimental Procedure:
 - Handling Stress: Acclimate animals to handling and experimental procedures to minimize stress-induced cardiovascular changes.
 - Monitoring Equipment: Calibrate and validate all equipment used for cardiovascular monitoring.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **(R)-MK-5046**

| Target | Species | Assay Type | Value |
|--------------------------------|---------|------------|---------------------------------|
| BRS-3 | Human | IC50 | 27 nM[8] |
| BRS-3 | Human | EC50 | 25 nM[8] |
| BRS-3 | Human | Ki | 3.4 nM[8] |
| BRS-3 | Mouse | IC50 | 5.4 nM[8] |
| BRS-3 | Rat | IC50 | 1.2 nM[8] |
| BRS-3 | Dog | IC50 | 6.5 nM[8] |
| BRS-3 | Rhesus | IC50 | 50 nM[8] |
| Calcium Ion Channel (DLZ site) | Rabbit | IC50 | 1.9 µM[8] |
| hERG Potassium Channel | Human | Ki | Diminished binding (>5.9 µM)[6] |

Experimental Protocols

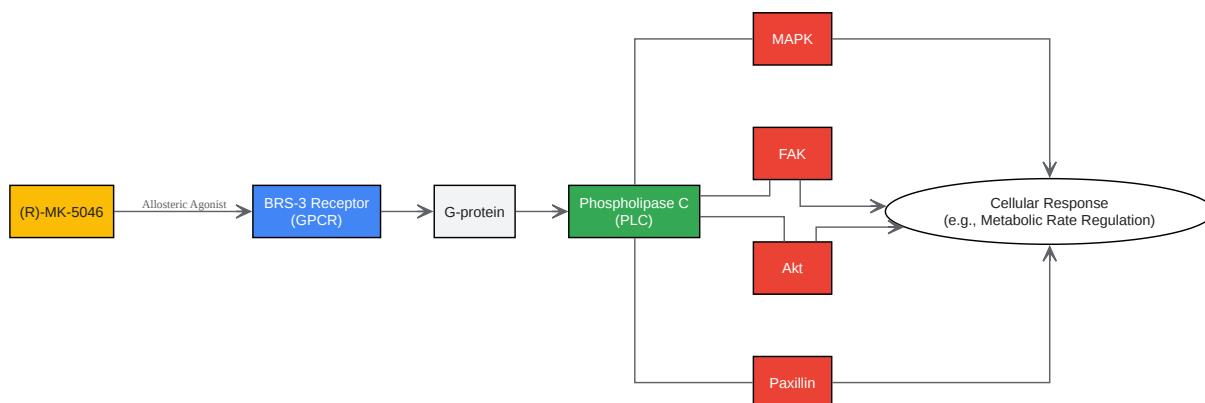
Protocol: Assessment of Cardiovascular Effects in a Rodent Model

This protocol provides a general methodology for assessing the impact of **(R)-MK-5046** on blood pressure and heart rate in telemeterized rats, based on descriptions from published studies.[3]

- Animal Model: Male Sprague-Dawley rats.
- Surgical Implantation:
 - Anesthetize rats according to approved institutional protocols.
 - Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.
 - Allow for a post-operative recovery period of at least one week.

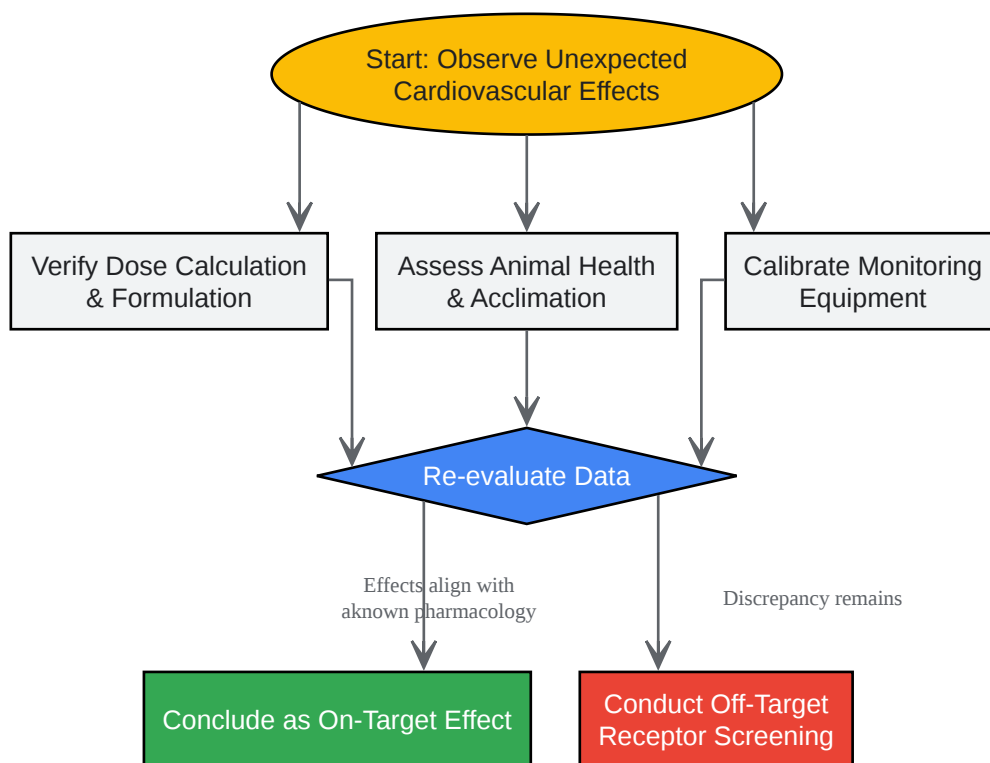
- Acclimation:
 - House rats individually in their home cages placed on top of telemetry receivers.
 - Acclimate the animals to the experimental room and handling for several days prior to the study.
- Dosing:
 - Prepare **(R)-MK-5046** in an appropriate vehicle.
 - Administer the compound via the desired route (e.g., oral gavage).
 - Administer vehicle to a control group.
- Data Collection:
 - Continuously record systolic blood pressure, diastolic blood pressure, and heart rate via the telemetry system.
 - Collect baseline data for at least 24 hours prior to dosing.
 - Continue data collection for a defined period post-dosing (e.g., 24 hours).
- Data Analysis:
 - Analyze the telemetry data to determine the time course and magnitude of changes in cardiovascular parameters compared to baseline and the vehicle control group.

Visualizations



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Caption: BRS-3 signaling cascade upon activation by **(R)-MK-5046**.



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Caption: Troubleshooting workflow for unexpected cardiovascular effects.

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